(3-Chloroisoquinolin-5-yl)boronic acid
Overview
Description
“(3-Chloroisoquinolin-5-yl)boronic acid” is a boronic acid derivative with the CAS Number: 1429665-44-0 . It has a molecular weight of 207.42 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7BClNO2/c11-9-4-7-6 (5-12-9)2-1-3-8 (7)10 (13)14/h1-5,13-14H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to participate in Suzuki–Miyaura coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 207.42 .Scientific Research Applications
Chemical Sensors Development
- Ratiometric Reagent for Hypochlorite Ion Detection : A study described the synthesis of a novel water-soluble styrylquinolinium boronic acid, which exhibited high selectivity and rapid response as an optical chemosensor for ClO⁻ anions over other metal ions and reactive oxygen species. This compound's ability to undergo a significant absorption and emission shift upon oxidation by hypochlorite ion highlights its potential for developing selective visual chemosensors (Wang et al., 2013).
Organic Synthesis and Catalysis
- Enantioselective Aza-Michael Additions : Boronic acid catalysis, utilizing a chiral boronic acid catalyst, enabled the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This reaction provides a pathway to densely functionalized cyclohexanes, demonstrating the versatility of boronic acid in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Molecular Interactions and Sensing
- High Affinity for Diols in Aqueous Solution : Isoquinolinylboronic acids have shown extraordinarily high affinities for diol-containing compounds at physiological pH. This property makes them valuable for sensing applications, especially in detecting glucose and other biologically relevant molecules, coupled with significant fluorescence changes (Cheng et al., 2010).
- Kinetic Properties of Sugar Binding : Research on the kinetic properties of the binding between arylboronic acids and various sugars revealed that reactions were complete within seconds, demonstrating the potential for rapid detection applications (Ni et al., 2012).
Material Science and Engineering
- Bioconjugation and Dynamic Materials : The study of boronic acids (BAs) in bioconjugation has shown their potential to create dynamic materials that can form reversible covalent bonds with nucleophiles. These materials have applications in responding to changes in pH, ROS, carbohydrates, and glutathione levels. This research opens avenues for developing new methodologies for the site-selective installation of iminoboronates on peptide chains, enhancing stability and control in bioconjugation under physiological conditions (Russo et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(3-chloroisoquinolin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-7-6(5-12-9)2-1-3-8(7)10(13)14/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUXOTRTPAXPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(N=CC2=CC=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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